Cas no 1849225-92-8 (3-[(2-Methoxyethoxy)methoxy]azetidine)

3-[(2-Methoxyethoxy)methoxy]azetidine is a versatile azetidine derivative featuring a methoxyethoxy methoxy side chain, which enhances its solubility and reactivity in organic synthesis. This compound is particularly valuable as a building block in pharmaceutical and agrochemical research, where its strained azetidine ring contributes to conformational rigidity and bioactivity. The ether-linked side chain improves stability and compatibility with polar solvents, facilitating its use in nucleophilic substitution and coupling reactions. Its structural properties make it a useful intermediate for designing bioactive molecules, including protease inhibitors and receptor modulators. The compound’s well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
3-[(2-Methoxyethoxy)methoxy]azetidine structure
1849225-92-8 structure
Product name:3-[(2-Methoxyethoxy)methoxy]azetidine
CAS No:1849225-92-8
MF:C7H15NO3
Molecular Weight:161.198902368546
CID:5973697
PubChem ID:165864809

3-[(2-Methoxyethoxy)methoxy]azetidine 化学的及び物理的性質

名前と識別子

    • EN300-1146485
    • 3-[(2-methoxyethoxy)methoxy]azetidine
    • 1849225-92-8
    • 3-[(2-Methoxyethoxy)methoxy]azetidine
    • インチ: 1S/C7H15NO3/c1-9-2-3-10-6-11-7-4-8-5-7/h7-8H,2-6H2,1H3
    • InChIKey: MZGVHAGMVDGTTA-UHFFFAOYSA-N
    • SMILES: O(COCCOC)C1CNC1

計算された属性

  • 精确分子量: 161.10519334g/mol
  • 同位素质量: 161.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 6
  • 複雑さ: 95.7
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.7Ų
  • XLogP3: -0.7

3-[(2-Methoxyethoxy)methoxy]azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1146485-0.05g
3-[(2-methoxyethoxy)methoxy]azetidine
1849225-92-8
0.05g
$1056.0 2023-05-26
Enamine
EN300-1146485-0.25g
3-[(2-methoxyethoxy)methoxy]azetidine
1849225-92-8
0.25g
$1156.0 2023-05-26
Enamine
EN300-1146485-1.0g
3-[(2-methoxyethoxy)methoxy]azetidine
1849225-92-8
1g
$1256.0 2023-05-26
Enamine
EN300-1146485-0.1g
3-[(2-methoxyethoxy)methoxy]azetidine
1849225-92-8
0.1g
$1106.0 2023-05-26
Enamine
EN300-1146485-2.5g
3-[(2-methoxyethoxy)methoxy]azetidine
1849225-92-8
2.5g
$2464.0 2023-05-26
Enamine
EN300-1146485-5.0g
3-[(2-methoxyethoxy)methoxy]azetidine
1849225-92-8
5g
$3645.0 2023-05-26
Enamine
EN300-1146485-0.5g
3-[(2-methoxyethoxy)methoxy]azetidine
1849225-92-8
0.5g
$1207.0 2023-05-26
Enamine
EN300-1146485-10.0g
3-[(2-methoxyethoxy)methoxy]azetidine
1849225-92-8
10g
$5405.0 2023-05-26

3-[(2-Methoxyethoxy)methoxy]azetidine 関連文献

3-[(2-Methoxyethoxy)methoxy]azetidineに関する追加情報

3-[(2-Methoxyethoxy)methoxy]azetidine: A Comprehensive Overview

The compound 3-[(2-Methoxyethoxy)methoxy]azetidine, identified by the CAS number 1849225-92-8, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This molecule belongs to the class of azetidines, which are four-membered ring compounds with one nitrogen atom. The presence of the methoxy group at the 3-position of the azetidine ring introduces interesting electronic and steric properties, making it a valuable substrate for further functionalization and exploration in synthetic chemistry.

Recent advancements in synthetic methodology have enabled the efficient synthesis of 3-[(2-Methoxyethoxy)methoxy]azetidine. Researchers have employed various strategies, including ring-opening reactions of epoxides and nucleophilic substitutions, to construct this compound. The use of transition metal catalysts has further enhanced the selectivity and yield of these reactions, paving the way for large-scale production. The synthesis of this compound is particularly notable for its high enantioselectivity, which is crucial for its application in chiral drug development.

The structural uniqueness of 3-[(2-Methoxyethoxy)methoxy]azetidine lies in its combination of an azetidine ring and a methoxymethoxy substituent. This combination imparts distinctive physicochemical properties, such as increased solubility in organic solvents and enhanced stability under certain reaction conditions. These properties make it an ideal candidate for use as an intermediate in the synthesis of more complex molecules, including bioactive compounds and advanced materials.

Recent studies have highlighted the potential of 3-[(2-Methoxyethoxy)methoxy]azetidine in drug discovery. Its ability to act as a chiral auxiliary has been extensively explored, with researchers demonstrating its effectiveness in asymmetric synthesis. For instance, this compound has been used as a building block in the construction of peptide mimetics and other bioactive molecules with high enantioselectivity. Additionally, its role as a ligand in metal-catalyzed reactions has been investigated, further expanding its utility in organic synthesis.

The application of 3-[(2-Methoxyethoxy)methoxy]azetidine extends beyond traditional synthetic chemistry. Recent research has shown its potential in materials science, particularly in the development of novel polymers and coatings. The methoxymethoxy group imparts unique surface properties to these materials, making them suitable for applications in electronics and biotechnology. Furthermore, its use as a precursor for the synthesis of advanced ceramics has been reported, showcasing its versatility across multiple disciplines.

In terms of biological activity, 3-[(2-Methoxyeth oxy)m eth oxy]az et idine has demonstrated promising results in preliminary assays. Its ability to modulate cellular signaling pathways makes it a potential candidate for therapeutic intervention in various diseases. Researchers have explored its anti-inflammatory and anti-cancer properties, with encouraging results observed in vitro models. These findings underscore the need for further investigation into its pharmacokinetic and toxicological profiles to evaluate its suitability as a drug candidate.

The environmental impact of 3-[(2-M eth oxye th oxy)me th oxy]a z et idine has also been a topic of recent research. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Initial results suggest that this compound exhibits moderate biodegradability under aerobic conditions, with no significant acute toxicity observed at environmentally relevant concentrations. However, long-term ecological studies are required to fully assess its impact on ecosystems.

In conclusion, 3-[(2-M eth oxye th oxy)me th oxy]a z et idine is a versatile compound with wide-ranging applications across chemistry and biology. Its unique structure and favorable properties make it an invaluable tool for researchers in various fields. As ongoing studies continue to uncover new insights into its synthesis, applications, and biological effects, this compound is poised to play a pivotal role in advancing both academic research and industrial innovation.

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